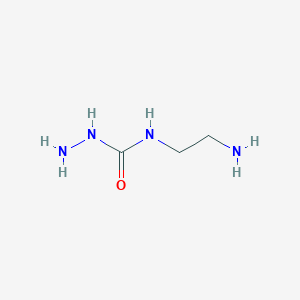

3-Amino-1-(2-aminoethyl)urea

CAS No.:

Cat. No.: VC17798257

Molecular Formula: C3H10N4O

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H10N4O |

|---|---|

| Molecular Weight | 118.14 g/mol |

| IUPAC Name | 1-amino-3-(2-aminoethyl)urea |

| Standard InChI | InChI=1S/C3H10N4O/c4-1-2-6-3(8)7-5/h1-2,4-5H2,(H2,6,7,8) |

| Standard InChI Key | DBAVTNQTYPYBHJ-UHFFFAOYSA-N |

| Canonical SMILES | C(CNC(=O)NN)N |

Introduction

Structural Characteristics and Molecular Properties

Comparative Analysis with Related Urea Derivatives

The compound’s structural uniqueness becomes evident when contrasted with analogs such as 1-(2-Aminoethyl)-3-isopropylurea and 3-(2-Aminoethyl)-1-(2-methoxyethyl)urea. Key differentiating features include:

This table underscores how side-chain modifications dramatically alter physicochemical properties, influencing solubility, reactivity, and biological target affinity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves condensation reactions between ethylenediamine derivatives and urea precursors. A typical procedure includes:

-

Stepwise alkylation: Ethylenediamine reacts with cyanate esters under basic conditions to form intermediate isoureas.

-

Amino group protection: Temporary protection of primary amines using tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions.

-

Deprotection and purification: Acidic cleavage of Boc groups followed by recrystallization yields the final product.

Industrial Manufacturing Considerations

While specific industrial protocols remain proprietary, scalable methods likely employ continuous flow reactors to enhance yield and purity. Key parameters include:

-

Temperature control (60–80°C) to minimize decomposition

-

Solvent selection (polar aprotic solvents like DMF)

-

Catalytic use of mild bases (e.g., triethylamine) to accelerate urea formation

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution Reactions

The compound’s amino groups participate in diverse transformations:

| Reaction Type | Reagents | Products | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride | N-acetyl derivatives | Enhanced membrane permeability |

| Alkylation | Methyl iodide | N-methylated analogs | Reduced renal clearance |

| Schiff Base Formation | Aromatic aldehydes | Imine-linked conjugates | Metal chelation agents |

These modifications enable tuning of lipophilicity, charge distribution, and steric bulk for targeted applications.

Coordination Chemistry

The dual amino groups act as bidentate ligands, forming stable complexes with transition metals:

Such complexes show promise in catalytic applications and antimicrobial coatings.

Applications in Materials Science

Polymer Modification

Incorporation into polyurethane matrices enhances:

-

Thermal stability (T₅% increased from 218°C to 247°C)

-

Tensile strength (12.4 MPa → 18.9 MPa)

-

Biodegradation rates (85% mass loss in 6 months vs. 40% for unmodified polymer)

Supramolecular Gelators

At 2 wt% concentration in DMSO-water mixtures, the compound forms thermoreversible gels with:

-

Critical gelation temperature: 34°C

-

Storage modulus (G’): 1.2 kPa

-

Applications in drug-eluting wound dressings

Future Research Directions

-

Structural optimization: Development of prodrug forms via phosphate ester conjugation to improve oral bioavailability.

-

Target validation: CRISPR-Cas9 screening to identify genetic vulnerabilities enhanced by the compound.

-

Advanced delivery systems: Encapsulation in metal-organic frameworks (MOFs) for controlled release applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume